a-D-Mannose-1-phosphate sodium salt
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Overview
Description
A-D-Mannose-1-phosphate sodium salt is a useful research compound. Its molecular formula is C6H11Na2O9P and its molecular weight is 304.10 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Alpha-D-Mannose-1-Phosphate Sodium Salt is the biochemical pathway of fructose and mannose metabolism . It plays a crucial role in cellular communication and function as it is a component of glycoproteins and glycolipids .
Mode of Action
Alphthis compound interacts with its targets by serving as an intermediate in the metabolism of fructose and mannose . This interaction leads to changes in the metabolic pathways, affecting the production and utilization of these sugars in the body.
Biochemical Pathways
The compound affects the fructose and mannose metabolic pathways . As an intermediate, it contributes to the conversion of D-Mannose 6-phosphate to fructose 6-phosphate . This process is vital for the normal functioning of various biochemical processes in the body.
Result of Action
The action of Alphthis compound at the molecular and cellular level results in the regulation of fructose and mannose metabolism . This regulation is crucial for maintaining cellular function and communication, as these sugars are key components of glycoproteins and glycolipids .
Action Environment
The action, efficacy, and stability of Alphthis compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other compounds or cofactors necessary for its action. For instance, its solubility in water suggests that it can be easily transported in bodily fluids . .
Biochemical Analysis
Biochemical Properties
Alpha-D-Mannose-1-phosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which are crucial for the conversion of mannose-6-phosphate to mannose-1-phosphate and vice versa . These interactions are essential for the proper functioning of glycosylation pathways, which are vital for protein folding and stability.
Cellular Effects
Alphthis compound influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving glycoproteins. The compound affects gene expression by modulating the activity of transcription factors that are sensitive to glycosylation states. Additionally, it impacts cellular metabolism by serving as a substrate for energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, Alphthis compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for phosphomannomutase and phosphoglucomutase, facilitating the conversion between different phosphorylated forms of mannose. This conversion is critical for maintaining the balance of mannose derivatives required for glycosylation and other metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alphthis compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in glycosylation patterns and metabolic flux .
Dosage Effects in Animal Models
The effects of Alphthis compound in animal models are dose-dependent. At low doses, the compound supports normal cellular functions and metabolic processes. At high doses, it can exhibit toxic effects, including disruptions in glycosylation and metabolic imbalances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without adverse effects .
Metabolic Pathways
Alphthis compound is involved in the metabolic pathways of fructose and mannose. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which facilitate the interconversion of mannose-6-phosphate and mannose-1-phosphate. These interactions are crucial for maintaining the proper balance of mannose derivatives necessary for glycosylation and other metabolic processes .
Transport and Distribution
Within cells, Alphthis compound is transported and distributed by specific transporters and binding proteins. These molecules ensure that the compound reaches its target sites, such as the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. The localization and accumulation of the compound are tightly regulated to maintain cellular homeostasis .
Subcellular Localization
Alphthis compound is primarily localized in the cytoplasm, where it participates in metabolic processes. It is also found in the endoplasmic reticulum and Golgi apparatus, where it plays a role in glycosylation. The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications .
Properties
CAS No. |
99749-54-9 |
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Molecular Formula |
C6H11Na2O9P |
Molecular Weight |
304.10 g/mol |
IUPAC Name |
disodium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1 |
InChI Key |
DCOZWBXYGZXXRX-ATVZWOOISA-L |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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